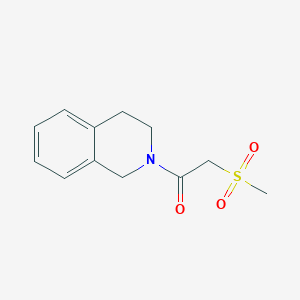
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone, also known as H-89, is a selective protein kinase A (PKA) inhibitor. PKA is a crucial enzyme that regulates various cellular processes, including metabolism, gene expression, and cell growth. H-89 has been extensively studied for its potential applications in biochemical and physiological research.
Mecanismo De Acción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone acts as a competitive inhibitor of the ATP-binding site on the catalytic subunit of PKA. It prevents the phosphorylation of downstream targets by PKA, leading to a decrease in cellular signaling pathways that are regulated by PKA.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has been shown to have a wide range of biochemical and physiological effects. It has been used to study the role of PKA in insulin secretion, glucose metabolism, and cell proliferation. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has also been shown to inhibit the activity of other kinases, such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone in lab experiments is its selectivity for PKA. It allows for the specific inhibition of PKA activity without affecting other kinases. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has been shown to have off-target effects on other cellular processes, such as the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone in scientific research. One potential application is in the study of PKA signaling pathways in cancer cells. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies could elucidate the underlying mechanisms of this effect. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone could be used in the development of novel therapeutics for diseases that involve dysregulated PKA activity, such as diabetes and cardiovascular disease.
In conclusion, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone is a selective PKA inhibitor that has been extensively studied for its potential applications in scientific research. Its specific mechanism of action and wide range of biochemical and physiological effects make it a valuable tool for investigating the role of PKA in various cellular processes. However, its off-target effects and limitations should be carefully considered when interpreting experimental results.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone involves several steps, including the condensation of 2-chloroacetaldehyde with 2-methylthio-1,3-propanediol, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium hydride. The resulting product is then treated with sulfur dioxide and triethylamine to yield 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone has been widely used in scientific research to investigate the role of PKA in various cellular processes. It has been shown to inhibit PKA activity in a dose-dependent manner and has been used to study the downstream effects of PKA inhibition.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(15,16)9-12(14)13-7-6-10-4-2-3-5-11(10)8-13/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWXJOQBWSCBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)N1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
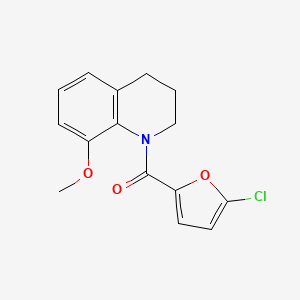
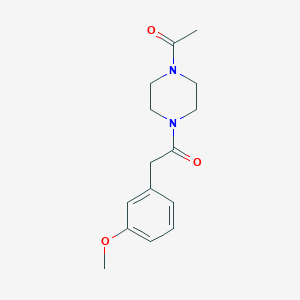
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
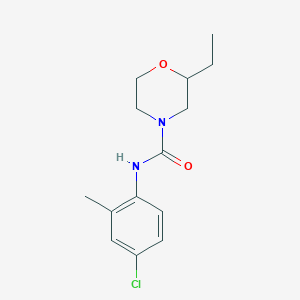
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
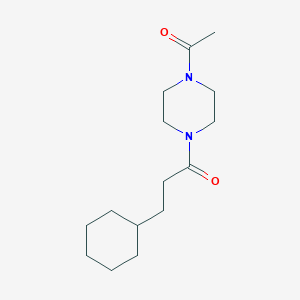




![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)